Ferulic Acid

Description

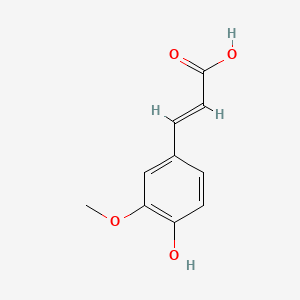

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | ferulic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24276-84-4 (mono-hydrochloride salt) | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70892035 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000269 [mmHg] | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-98-4, 1135-24-6, 97274-61-8 | |

| Record name | trans-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 171 °C | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Ferulic Acid Biosynthesis, Regulation, and Pharmacological Applications

This guide serves as a technical blueprint for the biosynthesis, regulation, and quantification of Ferulic Acid (FA) in plant systems. It is designed for researchers and drug development professionals requiring a mechanistic understanding of the phenylpropanoid pathway and its downstream applications.

Executive Summary

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic secondary metabolite in the plant kingdom, primarily localized in the cell wall where it crosslinks lignins and polysaccharides (arabinoxylans), conferring structural rigidity.[1] For the pharmaceutical and industrial sectors, FA is a high-value precursor for vanillin production and a potent therapeutic agent exhibiting antioxidant, anti-inflammatory, and neuroprotective properties. Understanding the metabolic flux—specifically the "shikimate shunt" and the dichotomy between CoA-dependent and free-acid methylation—is critical for metabolic engineering and efficient extraction.

Biochemical Architecture: The Phenylpropanoid Pathway[2]

The biosynthesis of ferulic acid does not follow a single linear track; rather, it operates within a "metabolic grid."[2] However, in most lignifying tissues, the flux is channeled through specific CoA-ester intermediates rather than free acids.

Phase I: The Phenylpropanoid Entry

The pathway initiates with the deamination of L-phenylalanine, diverting carbon from primary metabolism (protein synthesis) to secondary metabolism.

Phase II: The Hydroxylation Bottleneck (The Shikimate Shunt)

Early models proposed a direct hydroxylation of p-coumaric acid to caffeic acid. However, kinetic data confirms that in many species, C3H (p-coumarate 3-hydroxylase) preferentially acts on shikimate esters, not CoA esters or free acids.

-

HCT (Hydroxycinnamoyl-CoA:shikimate transferase): Converts p-coumaroyl-CoA + Shikimate

p-Coumaroyl shikimate. -

C3H (CYP98A3): Hydroxylates p-coumaroyl shikimate

Caffeoyl shikimate. -

HCT (Reverse Reaction): Converts Caffeoyl shikimate

Caffeoyl-CoA.

Phase III: Methylation (The Divergence)

Here, the pathway splits based on substrate specificity.

-

Route A: The CCoAOMT Pathway (Dominant for Cell Wall/Lignin)

-

Route B: The COMT Pathway (Minor for FA, Major for Sinapic Acid)

-

Enzyme: COMT (Caffeic acid O-methyltransferase).[9][4][5][7][8][10]

-

Action: Methylates free Caffeic acid

Ferulic acid (or aldehydes/alcohols downstream). -

Note: COMT is generally more kinetic efficient with aldehydes/alcohols, driving the pathway toward sinapyl alcohol (S-lignin) rather than accumulating FA.

-

Pathway Visualization

Caption: The metabolic grid of Ferulic Acid biosynthesis highlighting the critical 'Shikimate Shunt' (Green) and the CCoAOMT-mediated production of Feruloyl-CoA.

Experimental Protocol: Extraction & Quantification

Ferulic acid in plants exists primarily in a "bound" state (ester-linked to hemicellulose or lignin). Simple solvent extraction yields poor recovery. Alkaline hydrolysis is required to break these ester bonds.

Workflow: Alkaline Hydrolysis & Extraction

| Step | Action | Mechanistic Rationale |

| 1. Preparation | Lyophilize plant tissue and grind to fine powder (<0.5 mm). | Removes water interference; maximizes surface area for hydrolysis. |

| 2. De-fatting | Wash 100 mg powder with hexane (3x 2 mL). Discard supernatant. | Removes lipids/chlorophyll that interfere with HPLC columns. |

| 3. Hydrolysis | Add 2 mL 2M NaOH . Flush with N₂ gas. Incubate at 25°C for 4h (or 80°C for 1h). | Saponifies ester bonds releasing free FA. N₂ prevents oxidation of phenolics under alkaline conditions. |

| 4. Acidification | Adjust pH to < 2.0 using 6M HCl. | Protonates FA (pKa ~4.5), making it hydrophobic and soluble in organic solvents. |

| 5. Extraction | Add 2 mL Ethyl Acetate. Vortex 1 min. Centrifuge. Collect organic (top) layer. Repeat 3x. | Ethyl acetate selectively partitions protonated phenolic acids. |

| 6. Reconstitution | Evaporate ethyl acetate under N₂ stream. Re-dissolve residue in 500 µL Methanol:Water (50:50). | Prepares sample for Reverse-Phase HPLC compatibility. |

Quantification: HPLC-UV Parameters

-

System: Agilent 1200/1260 or equivalent.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Detection: UV/Vis Diode Array at 320 nm (max absorption for hydroxycinnamates).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient: 5% B to 30% B over 20 mins; hold 5 mins.

Pharmacological & Industrial Nexus[11]

For drug development professionals, Ferulic Acid represents a scaffold for "Multi-Target Directed Ligands" (MTDLs).

Mechanism of Action

-

ROS Scavenging: The phenolic hydroxyl group and the conjugated double bond allow FA to stabilize phenoxy radicals, effectively neutralizing Reactive Oxygen Species (ROS) and preventing lipid peroxidation.

-

Anti-Inflammatory: FA inhibits the NF-κB signaling pathway, downregulating pro-inflammatory cytokines (TNF-α, IL-6).

-

Alzheimer's Pathology: FA has been shown to inhibit the aggregation of Amyloid-beta (Aβ) peptides and destabilize pre-formed fibrils, likely via aromatic stacking interactions.

Synthetic Biology & Production

To meet industrial demand, metabolic engineering in Saccharomyces cerevisiae or E. coli is utilized.[10]

-

Strategy: Overexpression of AtPAL, AtC4H, At4CL (from Arabidopsis) and RgTAL (Tyrosine Ammonia Lyase from Rhodotorula) allows production directly from glucose/tyrosine.

-

Optimization: Knockout of endogenous decarboxylases (FDC1) prevents the degradation of ferulic acid into vinyl guaiacol (an off-flavor/byproduct).

References

-

Boerjan, W., Ralph, J., & Baucher, M. (2003).[5] Lignin biosynthesis.[9][8][11] Annual Review of Plant Biology, 54(1), 519-546. Link

-

Vanholme, R., et al. (2010). Lignin biosynthesis and structure.[5][8][12] Plant Physiology, 153(3), 895-905. Link

-

Srinivasan, M., et al. (2007).[1] Ferulic acid: therapeutic potential through its antioxidant property.[13][14][15][16] Journal of Clinical Biochemistry and Nutrition, 40(2), 92-100. Link

-

Franke, R., et al. (2002). The Arabidopsis REF8 gene encodes the 3-hydroxylase of phenylpropanoid metabolism. The Plant Journal, 30(1), 33-45. Link

-

Mancuso, C., & Santangelo, R. (2014).[1] Ferulic acid: pharmacological and toxicological aspects. Food and Chemical Toxicology, 65, 185-195. Link

-

Zhang, X., et al. (2022).[7] Metabolic engineering of Escherichia coli for the production of ferulic acid. Microbial Cell Factories, 21, 1-12. Link

Sources

- 1. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | CCoAOMT positively regulates the biosynthesis of secondary metabolites in Zanthoxylum armatum [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. zhonglanindustry.com [zhonglanindustry.com]

- 7. Cool Temperature Enhances Growth, Ferulic Acid and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tobacco O-Methyltransferases Involved in Phenylpropanoid Metabolism. The Different Caffeoyl-Coenzyme A/5-Hydroxyferuloyl-Coenzyme A 3/5-O-Methyltransferase and Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Classes Have Distinct Substrate Specificities and Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ferulic acid production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirection of the phenylpropanoid pathway to feruloyl malate in Arabidopsis mutants deficient for cinnamoyl-CoA reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ferulic Acid: A Review of Pharmacology, Toxicology, and Therapeutic Effects on Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estimation of ferulic acid from selected plant materials by Spectrophotometry and High performance liquid chromatography | Journal of Applied and Natural Science [journals.ansfoundation.org]

- 15. scielo.br [scielo.br]

- 16. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Ferulic Acid: Structural Distribution, Biosynthesis, and Isolation Architectures

This guide is structured to serve as a definitive technical reference for the isolation, characterization, and application of Ferulic Acid (FA). It moves beyond general descriptions to provide actionable protocols and mechanistic insights required for high-level R&D.

Executive Summary

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitously distributed phytochemical that serves as a critical structural cross-linker in plant cell walls.[1][2] For drug development professionals, FA represents a paradox: it is abundant in nature yet challenging to isolate in high purity due to its covalent ester linkages with arabinoxylans and lignin. This guide delineates the biosynthetic origins of FA, its quantitative distribution across distinct matrices, and the specific extraction methodologies required to liberate it for therapeutic applications.[3]

Biosynthetic Origins and Cellular Localization

Understanding the upstream biosynthesis of FA is critical for metabolic engineering and selecting plant sources with high "extractable" potential. FA is generated via the phenylpropanoid pathway , a metabolic route responsible for synthesizing the majority of plant secondary metabolites.[4]

The Phenylpropanoid Pathway

The synthesis begins with the deamination of L-phenylalanine.[4] The pathway bifurcates at several points, but the flux toward ferulic acid is governed by specific methyltransferases.

Key Enzymatic Steps:

-

PAL (Phenylalanine ammonia-lyase): The gatekeeper enzyme converting Phenylalanine to Cinnamic Acid.[4]

-

C4H (Cinnamate 4-hydroxylase): Hydroxylates the ring to form p-Coumaric Acid.[4]

-

C3H (p-Coumarate 3-hydroxylase): Introduces the second hydroxyl group.

-

COMT (Caffeic acid O-methyltransferase): Methylates the 3-OH group to yield Ferulic Acid.[5][6]

Visualization: Phenylpropanoid Signaling Flow

The following diagram illustrates the enzymatic cascade leading to Ferulic Acid synthesis.

Figure 1: The Phenylpropanoid biosynthetic pathway highlighting the enzymatic conversion from Phenylalanine to Ferulic Acid and subsequent cell wall integration.

Cell Wall Architecture (The "Bound" Problem)

In biomass, free FA is rare (<1%). It exists primarily as ester-linked conjugates .

-

Grasses (Poaceae): FA is esterified to the O-5 position of arabinose residues in arabinoxylans.[7]

-

Dicotyledons (e.g., Spinach, Beet): FA is associated with pectic polysaccharides (xyloglucans/rhamnogalacturonans).

-

Significance: This ester bond is the primary target for extraction. You cannot simply "wash" FA out of the plant; you must chemically or enzymatically sever this link.

Quantitative Distribution in Natural Matrices

The choice of raw material dictates the extraction strategy. While cereals offer the highest density, the matrix complexity (lignin content) varies.

Table 1: Comparative Ferulic Acid Content in Key Natural Sources

| Source Material | Total FA Content (mg/kg dry weight) | Predominant Form | Matrix Complexity |

| Corn Bran | 30,000 - 33,000 | Ester-linked (Arabinoxylan) | High (Lignified) |

| Sugar Beet Pulp | 8,000 - 10,000 | Ester-linked (Pectin) | Medium (Pectin-rich) |

| Rice Bran | 2,000 - 5,000 | Ester-linked / γ-Oryzanol | High (Lipid-rich) |

| Wheat Bran | 5,000 - 13,500 | Ester-linked | High |

| Bamboo Shoots | 2,400 - 3,000 | Free & Bound | Medium |

| Coffee Beans | 100 - 200 | Chlorogenic acid isomers | Complex |

| Spinach | 100 - 500 | Bound (Cell wall) | Low |

Data aggregated from comparative extraction studies (See References 1, 3, 5).

Extraction & Isolation Methodologies

To isolate FA for pharmaceutical use, we must break the ester linkage without degrading the phenolic ring. Two primary protocols are employed: Alkaline Hydrolysis (Chemical) and Enzymatic Release (Biological).[3]

Protocol A: Alkaline Hydrolysis (High Yield)

This is the industry standard for maximizing recovery from lignocellulosic biomass.

Mechanism: Saponification of the ester bond using a strong base. Reagents: 2M or 4M NaOH, Ethyl Acetate, 6M HCl.

Step-by-Step Workflow:

-

Pre-treatment: De-fat the biomass (e.g., rice bran) using hexane to remove lipids that cause emulsion. Dry the residue.[8]

-

Hydrolysis: Suspend biomass in 2M NaOH (1:10 w/v ratio).

-

Condition: Agitate at 60°C for 2-4 hours under nitrogen (N₂) atmosphere.

-

Why N₂? Phenolic compounds oxidize rapidly at high pH. The inert atmosphere preserves structural integrity.

-

-

Filtration: Filter the slurry to remove cellulose/lignin solids. Retain the liquid filtrate (dark brown).

-

Acidification: Slowly add 6M HCl to the filtrate until pH reaches 2.0.

-

Observation: The solution will turn cloudy as FA becomes protonated (uncharged) and less water-soluble.

-

-

Liquid-Liquid Extraction: Add Ethyl Acetate (1:1 v/v) to the acidified filtrate. Shake vigorously.

-

Partition: Protonated FA migrates into the organic (Ethyl Acetate) phase.

-

-

Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield crude FA crystals.

Protocol B: Enzymatic Hydrolysis (High Specificity)

Used when "Green Chemistry" standards are required or to avoid salt formation.

Mechanism: Feruloyl Esterases (FAEs) specifically target the ester bond between FA and arabinose.[3] Reagents: Commercial FAE preparation (e.g., from Aspergillus niger), Acetate buffer (pH 5.5).

Step-by-Step Workflow:

-

Suspension: Suspend micronized biomass in 100mM Acetate buffer (pH 5.5).

-

Enzyme Addition: Add FAE (dosage depends on activity units, typically 5-10 U/g biomass).

-

Synergy: Often combined with Xylanase to break down the polysaccharide backbone, exposing more ester sites.

-

-

Incubation: Incubate at 37°C for 24-48 hours.

-

Termination: Boil for 5 mins to denature enzymes.

-

Purification: Centrifuge and proceed to Liquid-Liquid extraction (as in Protocol A, Step 5).

Visualization: Extraction Decision Matrix

This diagram guides the researcher through the isolation logic.

Figure 2: Process flow for the isolation of Ferulic Acid from plant matrices, contrasting chemical and biological routes.[9]

Analytical Characterization

Quantification must be rigorous. UV-Vis spectrophotometry is prone to interference from other phenolics. HPLC is the mandatory standard for research.

Standard HPLC Protocol:

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase:

-

Solvent A: 1% Acetic Acid in Water (Maintains acidic pH to prevent ionization).

-

Solvent B: Acetonitrile or Methanol.[8]

-

Gradient: 10% B to 40% B over 20 minutes.

-

-

Detection: UV at 320 nm .[10]

-

Note: 320 nm is the absorption maximum for the hydroxycinnamic acid backbone, providing specificity over simple phenols (which absorb at 280 nm).

-

-

Retention Time: Typically elutes between p-coumaric acid and sinapic acid.

Implications for Drug Development

While FA has potent antioxidant and anti-inflammatory properties, its translation into clinical therapeutics is hindered by bioavailability .[12]

-

Metabolic Fate: Upon ingestion, free FA is rapidly absorbed but undergoes extensive hepatic metabolism (sulfation and glucuronidation).[12][13][14] The half-life in plasma is short (approx. 30-60 mins).

-

Formulation Strategy:

-

Lipid-based Nanoparticles: Encapsulation increases stability and permeability.[12]

-

Structural Derivatives: Esterification of the carboxylic acid tail (e.g., Ferulic acid ethyl ester) increases lipophilicity, enhancing membrane transport before hydrolysis in the plasma.

-

References

-

Ferulic acid: natural sources and isolation. National Institutes of Health (PMC). Available at: [Link]

-

Ferulic Acid in Cereals – a Review. ResearchGate. Available at: [Link]

-

Highly-Efficient Release of Ferulic Acid from Agro-Industrial By-Products via Enzymatic Hydrolysis. National Institutes of Health (PMC). Available at: [Link]

-

Ferulic Acid: Bioavailability, Metabolism, and Strategies for Enhancing Health Benefits. Taylor & Francis Online. Available at: [Link][3][6][9][10][15][16]

-

Ferulic Acid Content in Fruits and Grains. ResearchGate. Available at: [Link]

-

A Validated HPLC Method for Estimation of Ferulic Acid. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. itjfs.com [itjfs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cool Temperature Enhances Growth, Ferulic Acid and Flavonoid Biosynthesis While Inhibiting Polysaccharide Biosynthesis in Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly-Efficient Release of Ferulic Acid from Agro-Industrial By-Products via Enzymatic Hydrolysis with Cellulose-Degrading Enzymes: Part I–The Superiority of Hydrolytic Enzymes Versus Conventional Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jfda-online.com [jfda-online.com]

- 12. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Distinct deposition of ester-linked ferulic and p-coumaric acids to the cell wall of developing sorghum internodes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

Beyond the Radical Scavenger: A Technical Guide to the Pleiotropic Signaling Architectures of Ferulic Acid

Executive Summary

While Ferulic Acid (FA) is canonically categorized as a phenolic antioxidant, its pharmacological value extends far beyond direct radical scavenging.[1] This technical guide dissects the non-antioxidant signal transduction pathways modulated by FA, specifically targeting researchers in oncology, metabolic disease, and neurodegeneration. We analyze FA as a multi-target signaling modulator capable of reprogramming kinase cascades (PI3K/Akt, AMPK), altering gene expression (p53, Bcl-2), and physically interfering with protein aggregation (Amyloid-β).

Module 1: Oncological Intervention Architectures

Mechanism: The Pro-Apoptotic Signalosome

FA exerts cytostatic and cytotoxic effects in malignant lines (e.g., HeLa, Caski, MDA-MB-231) not merely by reducing oxidative stress, but by actively engaging the intrinsic apoptotic pathway and enforcing G0/G1 cell cycle arrest.

Key Signaling Nodes:

-

PI3K/Akt Suppression: FA inhibits the phosphorylation of Akt, a critical survival kinase. Downregulation of p-Akt leads to the de-repression of pro-apoptotic factors like Bad and Bax .

-

p53/p21 Axis Activation: FA upregulates p53 expression, which transcriptionally activates p21 (WAF1/CIP1) . This complex inhibits Cyclin D1/CDK4/6 complexes, halting the cell cycle at the G0/G1 checkpoint.

-

Mitochondrial Permeabilization: The shift in the Bax/Bcl-2 ratio (increased Bax, decreased Bcl-2) triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the Caspase-9/Caspase-3 cascade.

Data Summary: Cytotoxic Efficacy

| Cell Line | Cancer Type | FA Concentration | Effect Observed | Key Biomarker Change |

| HeLa | Cervical | 4–20 µM | Apoptosis, G0/G1 Arrest | ↑ p53, ↑ p21, ↓ Cyclin D1 |

| Caski | Cervical | 20–80 µM | DNA Condensation | ↓ p-Akt, ↓ p-PI3K, ↑ Caspase-3 |

| MDA-MB-231 | Breast | 50–100 µM | Anti-metastatic | ↓ MMP-9, ↓ VEGF |

| L6 | Skeletal Muscle* | 1–50 µM | Cytoprotection (Non-cancer) | ↑ p-AMPK (See Module 2) |

*Included for contrast: FA is cytotoxic to cancer cells but cytoprotective to normal somatic cells.

Visualization: The Apoptotic Cascade

Figure 1: Ferulic Acid induces apoptosis via dual inhibition of the PI3K/Akt survival pathway and upregulation of the p53/Bax axis.

Module 2: Metabolic Reprogramming (Type 2 Diabetes)

Mechanism: AMPK Activation and GLUT4 Translocation

In insulin-resistant tissues (skeletal muscle, adipose), FA acts as an insulin sensitizer. Crucially, it bypasses defective insulin receptor signaling by directly activating AMPK (AMP-activated protein kinase) .

Mechanistic Causality:

-

AMPK Phosphorylation: FA induces the phosphorylation of AMPK (Thr172). Activated AMPK acts as a metabolic master switch.

-

GLUT4 Trafficking: Activated AMPK triggers the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane (PM), facilitating glucose uptake independent of insulin.[2][3]

-

IRS-1 Modulation: In the presence of inflammatory lipids (e.g., palmitate), FA restores insulin signaling by inhibiting the inhibitory phosphorylation of IRS-1 at Ser307 and promoting the activating phosphorylation at Tyr612 .

Visualization: Metabolic Regulation Network

Figure 2: FA restores glucose homeostasis by mitigating insulin resistance (IRS-1 modulation) and directly driving GLUT4 translocation via AMPK.

Module 3: Experimental Validation Framework

To ensure reproducibility and scientific rigor, the following protocols are synthesized from validated studies. These workflows are designed to test the specific "beyond antioxidant" activities described above.

Protocol A: Assessment of GLUT4 Translocation in L6 Myotubes

Objective: Quantify the effect of FA on glucose transporter trafficking in an insulin-resistant model. Rationale: L6-GLUT4myc cells allow for colorimetric detection of surface GLUT4 without permeabilization, distinguishing membrane-bound transporter from the total pool.

-

Cell Culture & Differentiation:

-

Seed L6-GLUT4myc cells in 96-well plates.

-

Differentiate into myotubes using α-MEM with 2% horse serum for 5–7 days.

-

-

Induction of Insulin Resistance:

-

Incubate myotubes with 0.75 mM Palmitate (conjugated to BSA) for 16–24 hours.

-

-

Ferulic Acid Treatment:

-

Wash cells and treat with FA (1, 10, 50 µM) in serum-free media for 24 hours.

-

Control: Include Metformin (2 mM) as a positive control for AMPK activation.

-

-

Assay Workflow:

-

Fix cells with 3% paraformaldehyde (non-permeabilized).

-

Block with 5% goat serum.

-

Incubate with anti-c-Myc antibody (1:100) for 1 hour at 4°C.

-

Incubate with HRP-conjugated secondary antibody.

-

Develop with OPD substrate and measure absorbance at 492 nm.

-

-

Validation Check: Surface GLUT4 signal should increase dose-dependently with FA treatment, comparable to Metformin.

Protocol B: NF-κB Nuclear Translocation Assay

Objective: Confirm anti-inflammatory mechanism by tracking p65 subunit migration. Rationale: FA inhibits the phosphorylation of IκBα, preventing the release and nuclear entry of NF-κB.

-

Cell Preparation:

-

Culture RAW 264.7 macrophages on glass coverslips.

-

-

Treatment:

-

Pre-treat with FA (10–50 µM) for 1 hour.

-

Stimulate inflammation with LPS (1 µg/mL) for 30 minutes.

-

-

Immunofluorescence:

-

Fix with 4% paraformaldehyde; permeabilize with 0.2% Triton X-100.

-

Stain with anti-NF-κB p65 primary antibody overnight.

-

Stain with FITC-conjugated secondary antibody and DAPI (nuclear stain).

-

-

Analysis:

-

Visualize via confocal microscopy.

-

Positive Result: In LPS-only cells, p65 (Green) overlaps with DAPI (Blue). In FA+LPS cells, p65 remains cytosolic (distinct from DAPI).

-

References

-

Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway. Medical Science Monitor, 2018.

-

Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes. Nutrients, 2024.

-

Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells. Genes & Genomics, 2024.[4]

-

Ferulic Acid: A Hope for Alzheimer's Disease Therapy from Plants. Journal of Alzheimer's Disease, 2015.

-

trans-ferulic acid attenuates hyperglycemia-induced oxidative stress and modulates glucose metabolism by activating AMPK signaling pathway in vitro. Journal of Food Biochemistry, 2022.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of ferulic acid isolation

An In-Depth Technical Guide to the Discovery and Isolation of Ferulic Acid

Introduction: The Ubiquitous Phenolic Acid

Ferulic acid, chemically known as (4-hydroxy-3-methoxycinnamic acid), is a phenolic compound ubiquitously distributed throughout the plant kingdom.[1][2] It is a derivative of cinnamic acid and plays a crucial role in the structural integrity of plant cell walls, where it acts as a cross-linking agent between polysaccharides and lignin, conferring rigidity and defense against microbial invasion.[1][3] While its presence is widespread, its journey from a botanical curiosity to a cornerstone ingredient in the pharmaceutical, cosmetic, and food industries is a compelling narrative of scientific discovery and technological advancement. This guide provides a comprehensive overview of the historical milestones in the discovery and isolation of ferulic acid, detailing the evolution of extraction methodologies from classical chemical hydrolysis to modern biocatalytic and physical techniques.

The Dawn of Discovery: First Isolation and Characterization

The story of ferulic acid begins in the mid-19th century. In 1866, the Austrian chemists Hlasiwetz and Barth first isolated the compound from a resin of the plant Ferula foetida, a species of giant fennel.[4][5][6] Its name is directly derived from this botanical source.[1][2][7] This initial isolation from a commercial resin marked the entry of ferulic acid into the scientific lexicon, though its structure and broader significance were yet to be understood.[4]

The subsequent decades saw efforts to elucidate its chemical nature, culminating in its first chemical synthesis in 1925, which confirmed its structure as a hydroxycinnamic acid derivative.[1][4] This laid the groundwork for future research into its biological functions and natural distribution.

Caption: Key historical milestones in the journey of ferulic acid.

The Challenge of Liberation: Ferulic Acid in its Natural Matrix

A critical realization in the history of ferulic acid was that it seldom exists in a free state in nature.[2] The vast majority is covalently bound within the complex lignocellulose matrix of plant cell walls.[3][8] It typically forms ester bonds with polysaccharides, such as arabinoxylans in cereals, and ether linkages with lignin.[3] This structural role is fundamental to the plant's architecture but presents a significant challenge for isolation. To obtain ferulic acid in high yields, these robust chemical bonds must be cleaved. This understanding was the scientific impetus for the development of various extraction methodologies, each designed to efficiently liberate the molecule from its natural matrix.

Caption: Ferulic acid as a cross-linker in the plant cell wall.

Evolution of Isolation Methodologies: A Technical Overview

The methods to isolate ferulic acid have evolved significantly, driven by the need for higher yields, greater purity, and more sustainable processes. These can be broadly categorized into chemical, enzymatic, and modern physical techniques.

Classical Method: Alkaline Hydrolysis

Alkaline hydrolysis is the most traditional and widely used method for releasing ester-bound ferulic acid. The principle is based on saponification, where a strong base (typically sodium hydroxide) catalyzes the cleavage of the ester bonds linking ferulic acid to polysaccharides.

Causality Behind Experimental Choices:

-

Choice of Alkali: Sodium hydroxide (NaOH) is used because it is a strong, inexpensive base that effectively hydrolyzes ester bonds at moderate temperatures.

-

Temperature and Time: The reaction is often heated (e.g., 90-100°C) to accelerate the hydrolysis rate, but excessive heat or time can lead to degradation of the liberated ferulic acid.[8] Optimization is key to maximizing yield while minimizing degradation.[9]

-

Acidification: After hydrolysis, the solution is alkaline, and ferulic acid exists as its soluble salt (sodium ferulate). Lowering the pH with a strong acid (like HCl) protonates the carboxylate group, causing the less soluble free ferulic acid to precipitate out of the solution.[8]

-

Solvent Extraction: A subsequent extraction with a solvent like ethyl acetate is used to selectively dissolve the precipitated ferulic acid, separating it from aqueous-soluble impurities before final purification.

Experimental Protocol: Alkaline Hydrolysis from Cereal Bran

-

Preparation: Weigh 100 g of dried, finely milled cereal bran (e.g., wheat or rice bran).

-

Hydrolysis: Suspend the bran in 1 L of 2 M Sodium Hydroxide (NaOH) solution in a sealed flask.

-

Incubation: Place the flask in a shaking water bath at 60°C for 12 hours under a nitrogen atmosphere to prevent oxidation.

-

Initial Separation: After incubation, centrifuge the mixture at 5000 x g for 15 minutes to pellet the solid biomass. Collect the supernatant.

-

Acidification: Cool the supernatant in an ice bath and slowly adjust the pH to 2.0-2.5 by adding 6 M Hydrochloric Acid (HCl) dropwise with constant stirring. A precipitate (crude ferulic acid) will form.

-

Precipitate Recovery: Allow the mixture to stand at 4°C for 2 hours to ensure complete precipitation. Centrifuge at 5000 x g for 15 minutes to collect the crude precipitate.

-

Solvent Extraction: Dissolve the precipitate in 200 mL of ethyl acetate. Wash the organic phase twice with 100 mL of distilled water in a separatory funnel to remove residual sugars and salts.

-

Drying and Evaporation: Dry the ethyl acetate phase over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude ferulic acid crystals.

-

Purification (Recrystallization): Dissolve the crude crystals in a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to form purified crystals, which can be collected by filtration.

-

Validation: Confirm the identity and purity of the isolated compound using HPLC, FT-IR, and NMR spectroscopy.[9][10]

Biocatalytic Approach: Enzymatic Extraction

To overcome the harsh conditions and potential for chemical degradation associated with alkaline hydrolysis, enzymatic methods were developed. This approach uses specific enzymes, known as feruloyl esterases (FAEs), to precisely cleave the ester bonds.

Causality Behind Experimental Choices:

-

Enzyme Specificity: FAEs, often used in conjunction with xylanases and cellulases that break down the larger polysaccharide structure, offer a highly specific and mild way to release ferulic acid. This preserves the integrity of the molecule.

-

Reaction Conditions: Enzymatic reactions are conducted under mild conditions (physiological pH and moderate temperatures), which prevents the degradation of ferulic acid and is more energy-efficient.

-

"Natural" Labeling: As this method avoids harsh chemicals, the resulting ferulic acid can often be marketed as "natural," which is a significant advantage in the food and cosmetic industries.

Conceptual Workflow: Enzymatic Liberation

-

Substrate Preparation: A slurry of the plant biomass (e.g., sugar beet pulp) is prepared in a buffer solution at an optimal pH for the selected enzymes.[9]

-

Enzymatic Digestion: A cocktail of enzymes, including feruloyl esterase and polysaccharide-degrading enzymes, is added to the slurry.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 12-24 hours) with gentle agitation.

-

Enzyme Inactivation & Separation: The reaction is stopped by heat inactivation of the enzymes. The solid residue is removed by centrifugation or filtration.

-

Purification: The liberated ferulic acid in the supernatant is then purified using techniques like solvent extraction, followed by chromatographic methods for high-purity applications.

Modern Extraction Technologies

Recent advancements have focused on using physical forces to enhance extraction efficiency, often reducing solvent use and extraction time.

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant material, causing cell wall rupture and enhancing the release of ferulic acid.[2]

-

Ultrasound-Assisted Extraction (USE): Employs high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls and improve solvent penetration.[2]

-

Subcritical Water Extraction (SWE): Uses water at high temperatures (100-374°C) and pressures to act as a less polar solvent, enabling the extraction of phenolic compounds without organic solvents.[2]

Caption: General workflow for ferulic acid isolation pathways.

Comparative Analysis and Natural Sources

The choice of isolation method depends heavily on the desired scale, purity, cost, and end-use application.

Table 1: Comparison of Ferulic Acid Isolation Methods

| Parameter | Alkaline Hydrolysis | Enzymatic Extraction | Modern Methods (MAE, USE) |

| Principle | Chemical Saponification | Biocatalytic Cleavage | Physical Disruption |

| Yield | High | Moderate to High | High |

| Purity (Crude) | Moderate | High | Moderate |

| Conditions | Harsh (High pH, Heat) | Mild (Neutral pH, Low Temp) | Varies (High Temp/Pressure) |

| Time | Moderate (hours) | Long (hours to days) | Short (minutes to hours) |

| Cost | Low (reagents) | High (enzymes) | High (equipment) |

| Selectivity | Low | High | Moderate |

| Sustainability | High solvent/reagent use | Greener, less waste | Reduced solvent use |

| Best For | Bulk industrial production | "Natural" food/cosmetic grade | Rapid, efficient lab-scale extraction |

Table 2: Common Natural Sources of Ferulic Acid

| Source | Ferulic Acid Content (mg/100g) |

| Popcorn | 313[11] |

| Bamboo Shoots | 243.6[1][11] |

| Sugar-Beet Pulp | 800[1] |

| Whole Grain Rye Bread | 54[1][11] |

| Whole Grain Oat Flakes | 25-52[1][11] |

| Sweet Corn (Cooked) | 42[1][11] |

| Rice Bran | Variable, significant source[8][12] |

| Pineapple | Present in peel[1][10] |

Conclusion

The journey of ferulic acid from its initial discovery in Ferula foetida to its current status as a high-value bioactive compound is a testament to over 150 years of scientific progress. The historical development of isolation techniques reflects a broader trend in natural product chemistry: a move from brute-force chemical methods to more refined, specific, and sustainable technologies. While alkaline hydrolysis remains a cost-effective method for industrial-scale production, enzymatic and modern physical extraction methods are paving the way for higher purity products suitable for specialized applications in medicine and cosmetics. The ongoing research into optimizing these extraction processes from agricultural byproducts continues to enhance the value proposition of ferulic acid as a key molecule in a sustainable, bio-based economy.

References

-

Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. (n.d.). Journal of the Science of Food and Agriculture. [Link]

-

Kumar, N., & Pruthi, V. (2014). Potential applications of ferulic acid from natural sources. Biotechnology Reports, 4, 86-93. [Link]

-

Karlsson, O. (2020). Ferulic Acid – A Valuable Natural Compound for Sustainable Materials. Diva-Portal.org. [Link]

-

What are the best food sources of ferulic acid?. (2021, October 28). Xi'an Healthful Biotechnology Co.,Ltd. [Link]

-

Bourne, L. C., & Rice-Evans, C. (1998). Differential distribution of ferulic acid to the major plasma constituents in relation to its potential as an antioxidant. Biochemical Society Transactions, 26(2), S141. [Link]

-

Asafoetida. (n.d.). Wikipedia. [Link]

-

Ferulic acid. (n.d.). Wikipedia. [Link]

-

Zduńska, K., Dana, M., Kolodziejczak, A., & Rotsztejn, H. (2018). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Cosmetics, 5(4), 71. [Link]

-

Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. (2024, July 1). MDPI. [Link]

-

EXTRACTION AND PURIFICATION OF FERULIC ACID AS AN ANTIOXIDANT FROM SUGAR BEET PULP BY ALKALINE HYDROLYSIS. (2016). Italian Journal of Food Science, 28. [Link]

-

Healthy Foods High in Ferulic Acid. (2024, August 27). WebMD. [Link]

-

ferulic acid. (2015, February 13). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Isolation of Ferulic Acid - A Bioactive Phenolic Compound from Pineapple Peel and Evaluation of its In-vitro Anti-inflammatory P. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Ferulic Acid – A Versatile Molecule. (2018, December 30). SciSpace. [Link]

Sources

- 1. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ferulic acid - Wikipedia [en.wikipedia.org]

- 4. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. scispace.com [scispace.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 9. itjfs.com [itjfs.com]

- 10. ijpsdronline.com [ijpsdronline.com]

- 11. 5 Foods High in Ferulic Acid and Why You Need It [webmd.com]

- 12. hsfbiotech.com [hsfbiotech.com]

An In-depth Technical Guide to the In Vitro Free Radical Scavenging Activity of Ferulic Acid

This guide provides a comprehensive exploration of the in vitro antioxidant and free radical scavenging properties of ferulic acid. Tailored for researchers, scientists, and professionals in drug development, it moves beyond simple protocols to explain the underlying chemical principles, the rationale for experimental design, and the interpretation of results. Our focus is on building a robust understanding of how to accurately quantify and interpret the antioxidant capacity of this potent phenolic compound.

Introduction: The Double-Edged Sword of Free Radicals and the Protective Role of Ferulic Acid

Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are indispensable molecules in cellular signaling and host defense. However, their overproduction, stemming from environmental stressors or pathological conditions, leads to oxidative stress—a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

Antioxidants function as a critical defense mechanism by neutralizing these excessively produced radicals. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its potent antioxidant capabilities. Its efficacy is not merely a matter of presence but is deeply rooted in its unique chemical structure, which is exceptionally well-suited for radical scavenging.

The Chemical Basis of Ferulic Acid's Antioxidant Activity

The remarkable free radical scavenging activity of ferulic acid is primarily attributed to its phenolic hydroxyl group and the extended resonance stabilization of its resulting phenoxy radical.

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group on the benzene ring is the primary site of action. It can readily donate a hydrogen atom (H•) to a free radical, thereby neutralizing it.

-

Resonance Stabilization: Upon donating a hydrogen atom, the resulting ferulic acid radical is not highly reactive. Instead, it is stabilized by the delocalization of the unpaired electron across the aromatic ring and the conjugated side chain. This stability prevents the ferulic acid radical from initiating new radical chain reactions, a crucial feature of a safe and effective antioxidant.

-

Methoxy Group (-OCH3): The electron-donating methoxy group ortho to the hydroxyl group further enhances the stability of the phenoxy radical, making the hydrogen donation process more favorable.

Figure 1: Hydrogen atom donation from ferulic acid to a free radical.

Methodologies for Assessing In Vitro Radical Scavenging

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a battery of tests based on different chemical principles is essential for a comprehensive evaluation. We will focus on the most common and robust assays: DPPH, ABTS, FRAP, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most widely used methods for screening antioxidant activity due to its simplicity and reliability.

Principle: DPPH is a stable, deep violet-colored free radical. In the presence of a hydrogen-donating antioxidant like ferulic acid, the DPPH radical is reduced to DPPH-H (diphenylpicrylhydrazine), a non-radical, yellow-colored compound. The degree of discoloration, measured spectrophotometrically, is directly proportional to the scavenging potential of the antioxidant.

Figure 2: Standard workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.

-

Prepare a series of ferulic acid concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

-

A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same concentration range.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each ferulic acid dilution (or control) to respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

The control well contains 100 µL of methanol and 100 µL of DPPH solution. The blank well contains 200 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the sample concentrations.

-

Trustworthiness Check: The stability of the DPPH radical is paramount. Ensure the absorbance of the control remains consistent throughout the experiment. The choice of methanol as a solvent is due to its ability to dissolve both the radical and many antioxidant compounds.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is advantageous as the ABTS•+ is soluble in both aqueous and organic solvents and is not affected by pH, making it applicable to a wider range of compounds.

Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, measured typically at 734 nm, is proportional to the antioxidant concentration.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Assay Preparation:

-

Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization is a critical self-validating step.

-

-

Assay Procedure:

-

Add 10 µL of ferulic acid solution (at various concentrations) to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

-

Incubation and Measurement:

-

Incubate the mixture for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition using the same formula as for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Unlike the previous assays, FRAP does not measure radical scavenging directly but assesses the ability of an antioxidant to reduce an oxidant, specifically the ferric (Fe³⁺) ion.

Principle: The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH. The change in absorbance at 593 nm is proportional to the total reducing power of the antioxidant.

Detailed Protocol:

-

Reagent Preparation (FRAP Reagent):

-

Prepare the FRAP reagent fresh by mixing:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Mix these in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 10 µL of the ferulic acid sample to 190 µL of the FRAP reagent in a 96-well plate.

-

-

Incubation and Measurement:

-

Incubate at 37°C for 30 minutes. The higher temperature accelerates the reaction.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant power of the sample is then expressed as Fe²⁺ equivalents.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is unique in that it measures the inhibition of peroxyl radical-induced oxidation, making it more biologically relevant as it uses a biologically relevant radical source.

Principle: This assay is based on the inhibition of the oxidation of a fluorescent probe (commonly fluorescein) by peroxyl radicals, which are generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant protects the fluorescent probe from degradation. The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein stock solution in a 75 mM phosphate buffer (pH 7.4).

-

Prepare an AAPH solution in the same buffer. Prepare this fresh daily.

-

Prepare ferulic acid dilutions and a Trolox standard series.

-

-

Assay Procedure (in a 96-well black microplate):

-

Add 150 µL of the fluorescein solution to each well.

-

Add 25 µL of the sample, blank (buffer), or Trolox standard to the wells.

-

Incubate the plate at 37°C for 15 minutes in the plate reader.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for at least 60 minutes.

-

-

Calculation:

-

Calculate the Net AUC = AUC_sample - AUC_blank.

-

Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

-

Data Summary and Interpretation

The results from these assays provide a comprehensive profile of ferulic acid's antioxidant activity.

Table 1: Comparative Summary of In Vitro Antioxidant Assays for Ferulic Acid

| Assay | Principle | Radical/Oxidant | Measurement | Typical Units | Key Insights |

| DPPH | Hydrogen Atom Transfer (HAT) | DPPH• (Stable Radical) | Colorimetric (517 nm) | IC50 (µg/mL or µM) | Measures capacity to donate H• to a stable radical. |

| ABTS | Electron Transfer (ET) & HAT | ABTS•+ (Cation Radical) | Colorimetric (734 nm) | TEAC (µM TE/µM) | Versatile for hydrophilic & lipophilic compounds. |

| FRAP | Electron Transfer (ET) | Fe³⁺-TPTZ Complex | Colorimetric (593 nm) | Fe²⁺ Equivalents (mM) | Measures general reducing power, not direct radical scavenging. |

| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl Radical (ROO•) | Fluorometric (AUC) | TEAC (µM TE/µM) | High biological relevance due to peroxyl radical source. |

Ferulic acid consistently demonstrates high activity across these assays. Its IC50 value in the DPPH assay is often reported in the low micromolar range, comparable to standard antioxidants like ascorbic acid and Trolox. Its high TEAC values in ABTS and ORAC assays, along with strong reducing power in the FRAP assay, confirm its potent and versatile antioxidant nature.

Conclusion

The in vitro evaluation of ferulic acid's free radical scavenging activity requires a multi-assay approach to capture its full potential. The methodologies described herein—DPPH, ABTS, FRAP, and ORAC—provide a robust framework for this assessment. A thorough understanding of the principles behind each assay, coupled with meticulous experimental execution and data interpretation, is crucial for accurately characterizing the antioxidant profile of this promising natural compound for its potential applications in pharmaceuticals, nutraceuticals, and cosmeceuticals.

References

-

Title: Free radicals, antioxidants and functional foods: Impact on human health Source: Pharmacognosy Reviews URL: [Link]

-

Title: Oxidative Stress: Harms and Benefits for Human Health Source: Oxidative Medicine and Cellular Longevity URL: [Link]

-

Title: A Review on the Pharmacological Aspects of Ferulic Acid Source: Molecules URL: [Link]

-

Title: Ferulic Acid: A Review of its Antioxidant, Antimicrobial, and Antiviral Activities Source: Current Bioactive Compounds URL: [Link]

-

Title: Free radical scavenging and antioxidant activities of ferulic acid Source: Food Chemistry URL: [Link]

-

Title: Use of a free radical method to evaluate antioxidant activity Source: Nature URL: [Link]

-

Title: Methods for determination of antioxidant activity in food and nutraceuticals Source: Journal of Antioxidant Activity URL: [Link]

-

Title: The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay Source: Analytical Biochemistry URL: [Link]

-

Title: Oxygen Radical Absorbance Capacity (ORAC) and Phenolic Compounds in Breads with Added Potato Peel Source: Foods URL: [Link]

-

Title: Antioxidant activity and mechanism of ferulic acid Source: Journal of Food Biochemistry URL: [Link]

Introduction: The Significance of Ferulic Acid in Biological Systems

An In-depth Technical Guide to the In Vivo Metabolism and Biotransformation of Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound derived from the metabolism of phenylalanine and tyrosine in plants.[1] As a member of the hydroxycinnamic acid class, it is abundantly found in cereals, grains (such as rice, wheat, and maize), fruits, and vegetables.[1] In the plant kingdom, ferulic acid is a crucial component of the cell wall, where it is often covalently linked to polysaccharides, glycoproteins, and lignins.[1] Its prevalence in the human diet and its array of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and hepatoprotective effects, have made it a subject of considerable scientific interest.[1][2] Understanding the in vivo journey of ferulic acid—from ingestion to excretion—is paramount for harnessing its therapeutic potential. This guide provides a detailed exploration of its absorption, metabolism, and biotransformation, offering field-proven insights for the scientific community.

Part 1: Absorption and Bioavailability: The Gateway to Systemic Circulation

The journey of ferulic acid begins with its absorption in the upper gastrointestinal tract. Primarily, it is absorbed in the stomach and the small intestine.[3] The chemical structure of ferulic acid, with its relatively low level of hydroxylation, facilitates its movement across cellular membranes.[3]

Mechanism of Absorption: The primary mechanism for ferulic acid absorption is passive transcellular diffusion, which accounts for approximately 80% of its transport.[3] This process does not require energy and is driven by the concentration gradient across the intestinal epithelium.

The bioavailability of ferulic acid is influenced by its dietary form. In many plant-based foods, ferulic acid exists in a bound form, esterified to polysaccharides. These bound forms are not readily absorbed and require the action of intestinal microflora to be released.[1]

Part 2: The Crucial Role of Gut Microbiota in Ferulic Acid Biotransformation

The gut microbiota plays a pivotal role in the metabolism of dietary ferulic acid. A significant portion of ingested ferulic acid, particularly the bound forms, reaches the colon where it is acted upon by the resident microbial communities.

Enzymatic Liberation: The key enzymes produced by gut bacteria in this process are ferulic acid esterases (FAEs).[4] These enzymes hydrolyze the ester bonds linking ferulic acid to sugars, releasing it in its free form, which can then be absorbed or further metabolized by the microbiota.[4]

Microbial Metabolites: Once liberated, free ferulic acid undergoes extensive biotransformation by the gut microbiota. This process involves a series of reduction and demethylation reactions, leading to the formation of various metabolites. Key successive metabolites include dihydroferulic acid, 3-(3,4-dihydroxyphenyl)propionic acid, and 3-(3-hydroxyphenyl)propionic acid.[5] These microbial metabolites can then be absorbed into the systemic circulation and may contribute to the overall biological activity attributed to ferulic acid.[6]

Modulation of Gut Microbiota: Interestingly, ferulic acid and its metabolites can also influence the composition of the gut microbiota. Studies have shown that ferulic acid can promote the growth of beneficial bacteria and inhibit the proliferation of harmful ones, thereby helping to maintain gastrointestinal health.[6][7] For instance, in high-fat diet-induced mice, ferulic acid supplementation enhanced the abundance of short-chain fatty acid (SCFA)-producing bacteria.[7]

Part 3: Hepatic Metabolism: The Central Processing Hub

Following absorption from the gastrointestinal tract, ferulic acid and its microbially-derived metabolites are transported to the liver via the portal vein for extensive metabolism.[1][8] The liver is the primary site for Phase I and Phase II metabolic reactions, which aim to increase the water solubility of the compounds to facilitate their excretion.

Phase II Conjugation Reactions: The metabolism of ferulic acid in the liver is dominated by Phase II conjugation reactions. The main enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3][9]

-

Glucuronidation: UGTs, specifically isoforms like UGT1A1 and UGT2B7, catalyze the attachment of glucuronic acid to ferulic acid.[10] This results in the formation of ferulic acid glucuronides, such as FA-4'-O-glucuronide and FA acyl glucuronide.[3][8]

-

Sulfation: SULTs are responsible for the addition of a sulfate group, leading to the formation of ferulic acid sulfates, like FA-4'-O-sulfate.[3]

The most abundant metabolites found in circulation are often conjugated forms, including ferulic acid glucuronide, ferulic acid sulfate, and the dual-conjugated ferulic acid sulfoglucuronide.[9][10]

Phase I Reactions: While less predominant, Phase I reactions, mediated by cytochrome P450 (CYP) enzymes, can also occur.[3] These reactions can involve demethylation, dehydroxylation, and reduction of the double bond in the side chain.[9]

Hepatoprotective Effects: It is noteworthy that numerous studies have highlighted the hepatoprotective effects of ferulic acid. It has been shown to protect liver cells from injury induced by various toxins and to inhibit liver fibrosis and steatosis.[11] These protective mechanisms are often linked to its ability to modulate signaling pathways such as Keap1/Nrf2 and TLR4/NF-κB.[11]

Part 4: Pharmacokinetics, Distribution, and Excretion

The pharmacokinetic profile of ferulic acid is characterized by rapid absorption and extensive metabolism. After intravenous administration in rats, ferulic acid is rapidly cleared from the blood circulation.[10]

Distribution: Following absorption and metabolism, ferulic acid and its metabolites are distributed throughout the body. Studies in rats have shown that ferulic acid primarily distributes to the liver and kidneys.[10]

Excretion: The primary route of excretion for ferulic acid and its metabolites is through the kidneys into the urine.[3][10] Biliary excretion also plays a role in their elimination.[10]

Pharmacokinetic Parameters:

The following table summarizes key pharmacokinetic parameters of ferulic acid in rats after intravenous administration.

| Parameter | Dose: 2 mg/kg | Dose: 10 mg/kg |

| t1/2α (min) | 1.10 | 1.39 |

| t1/2β (min) | 5.02 | 7.01 |

| CLt (ml/min/kg) | Decreased with increased dose | Decreased with increased dose |

| Vdss (ml/kg) | No significant difference | No significant difference |

| Data sourced from a study on the pharmacokinetics of ferulic acid in rats.[10] |

Part 5: Methodologies for Studying Ferulic Acid Metabolism

A comprehensive understanding of ferulic acid metabolism necessitates the use of both in vivo and in vitro models, coupled with robust analytical techniques.